molecular formula C18H20N2O3S B2929042 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946350-19-2

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2929042
CAS RN: 946350-19-2
M. Wt: 344.43
InChI Key: PCWUMCKUMUTZJC-UHFFFAOYSA-N
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Description

“2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide” is a chemical compound with the molecular formula C18H20N2O3S. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides are typically synthesized from benzoic acids and amines . The presence of the 3,4-dihydro-2H-quinolin-7-yl and methylsulfonyl groups suggest additional steps involving these moieties.

Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

This study explores the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, utilizing stable and safe sodium sulfinates as sulfide sources. The process generates environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. This method presents a less odorous and more environmentally friendly approach compared to previous methods (Xia et al., 2016).

Synthetic Cannabinoid Receptor Agonists

While focusing on a different chemical structure, this research involves the synthesis and characterization of compounds with sulfamoyl benzamide core structures. The study aimed at identifying analytical targets for toxicological screenings and understanding the metabolism of such compounds. The insights from this research can be valuable for developing analytical methods and understanding the metabolism of related benzamide derivatives (Richter et al., 2022).

Discovery of Novel PI3K Inhibitors and Anticancer Agents

Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors and anticancer agents shows promising results. This study synthesized derivatives and evaluated their antiproliferative activities, revealing significant potential for these compounds as anticancer agents. The study supports the role of such derivatives in inhibiting the PI3K/AKT/mTOR pathway and tumor growth (Shao et al., 2014).

Synthesis and Characterization of Novel Quinoline-3-Carbaldehyde Hydrazones

This research focuses on the synthesis, structure, and in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones, demonstrating pronounced cancer cell growth inhibitory effects. Such compounds provide a foundation for further development as anticancer agents, offering insights into the synthesis and application of quinoline derivatives in medicinal chemistry (Korcz et al., 2018).

Synthesis and Antimicrobial Screening of Azetidinone Derivatives

This study explores the synthesis of azetidinone derivatives integrated with quinoline, demonstrating significant antimicrobial activity against pathogenic bacteria. The research highlights the potential of such derivatives in developing new antimicrobial agents, underscoring the versatility of quinoline derivatives in addressing various biological targets (Idrees et al., 2020).

properties

IUPAC Name

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-6-3-4-8-16(13)18(21)19-15-10-9-14-7-5-11-20(17(14)12-15)24(2,22)23/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWUMCKUMUTZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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